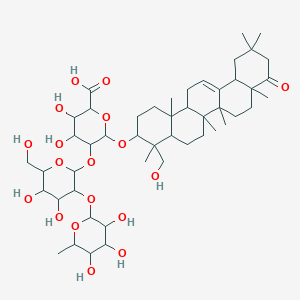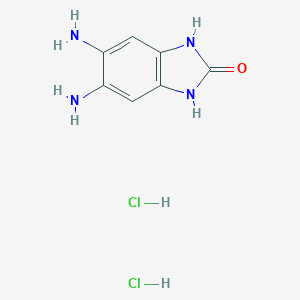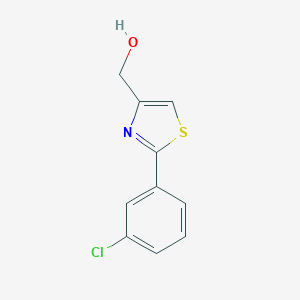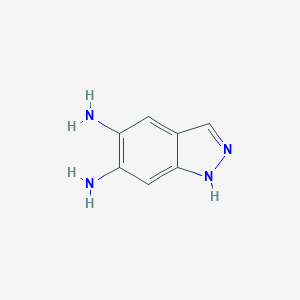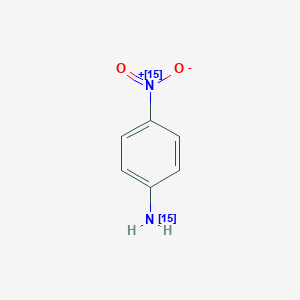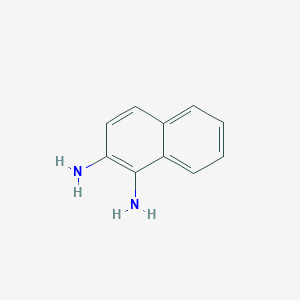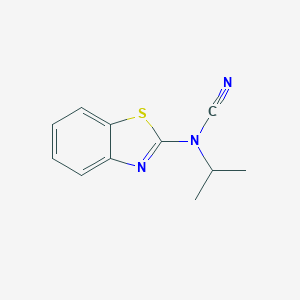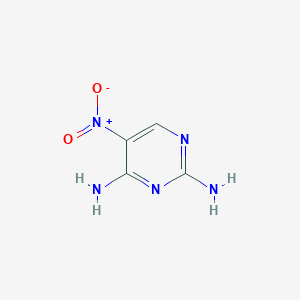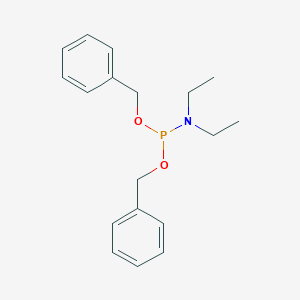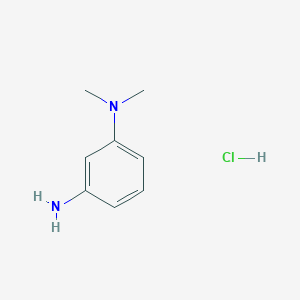
N,N-Dimethyl-m-phenylenediamine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-Dimethyl-m-phenylenediamine derivatives often involves the cross-dehydrogenative aromatization of cyclohexanones and anilines, employing dimethyl sulfoxide and oxygen as terminal oxidants. This process, catalyzed by iodine, leads to the formation of N,N'-diaryl-o-phenylenediamines, showcasing the compound's versatility in synthesis methodologies (Xiong et al., 2018).
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-m-phenylenediamine dihydrochloride and its derivatives is characterized by the presence of N,N'-substitution patterns, influencing its chemical behavior and reactivity. Studies have shown that the structure of these compounds can significantly vary based on the conditions under which they are synthesized, such as the type of solvent and the presence of additional substituents (Nagel, Näther, & Bock, 1995).
Chemical Reactions and Properties
N,N-Dimethyl-m-phenylenediamine dihydrochloride participates in various chemical reactions, including its oxidation by oxidizing agents to form stable radical cations. This reaction is pivotal in its application for measuring plasma oxidative capacity, highlighting its reactivity and role in biochemical studies (Mehdi & Rizvi, 2013).
Applications De Recherche Scientifique
Pharmaceutical Analysis : It's used as a chromogenic reagent for determining phenylephrine hydrochloride in pharmaceutical preparations via oxidative coupling reactions (Hattab, Ahmed, & Anwar, 2020).
Dermatology and Allergy : This compound can cause allergic contact dermatitis in bacteriology technicians, demonstrating its relevance in occupational health and safety studies (Price & Shupack, 1978).
Microbiology : It's used in modified oxidase reagents for detecting weakly oxidase-positive gram-negative bacteria (Tarrand & Gröschel, 1982).
Chemical Synthesis : It assists in iodine-catalyzed synthesis of N,N'-diaryl-o-phenylenediamines from cyclohexanones and anilines, showcasing its role in synthetic chemistry (Xiong et al., 2018).
Biochemical Research : Its reaction with dimethyl acetylenedicarboxylate in the formation of enamines exemplifies its utility in biochemical research (Iwanami, 1971).
Oxidative Studies : It's used in studies involving charge transfer interactions and chemical reactions, such as those with chloranil, to understand complex molecular interactions (Nogami, Yamaoka, Yoshihara, & Nagakura, 1971).
Cancer Research : It extends survival times in mice with tumors, showing potential in antitumor applications (Gale et al., 1973).
Oxidative Capacity Measurement : It's used in a modified method for measuring plasma oxidative capacity, particularly in aging studies (Mehdi & Rizvi, 2013).
Material Science : Novel complexes with this compound show fluorescence properties, useful in material science for photoactive materials and antimicrobial activities (Ali, 2014).
Analytical Chemistry : In analytical chemistry, it's used for detecting sterol hydroperoxides in various samples, illustrating its role in thin-layer chromatography (Smith & Hill, 1972).
Polymer Science : It acts as a preaccelerator for polyester resins, significantly improving resin stability and processing time (Kucharski, Duliban, & Chmiel-Szukiewicz, 2003).
Safety And Hazards
N,N-Dimethyl-m-phenylenediamine dihydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .
Orientations Futures
N,N-Dimethyl-m-phenylenediamine dihydrochloride can be used to produce N-(4,5,6-trimethoxy-2,4-dimethyl-tetrahydro-pyran-3-yl)-formamide with 4,5,6-trimethoxy-2,4-dimethyl-tetrahydro-pyran-3-ylamine . This reaction will need solvent tetrahydrofuran . It is applied as a selective formylating agent for one of two amino groups in such basic amino acids as ornithine or lysine .
Propriétés
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJPIQKDEGXVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2836-04-6 (Parent) | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063089 | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-m-phenylenediamine dihydrochloride | |
CAS RN |
3575-32-4 | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



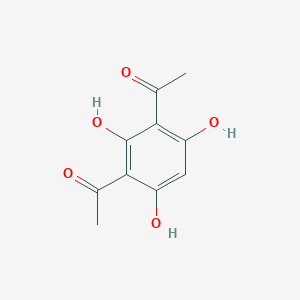
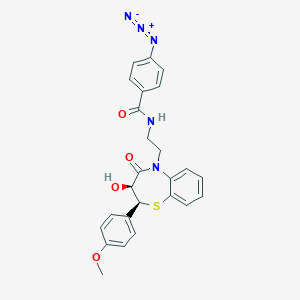
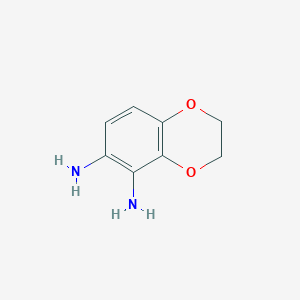
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
